Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-
Description
This compound is a substituted quinoline derivative featuring a chloro group at position 2, a methyl group at position 7, and a 3-(4-methylphenyl)-5-isoxazolyl moiety at position 2. The substituents in this derivative likely enhance its bioactivity and selectivity by modulating electronic and steric effects. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX used for refinement and ORTEP-3 for molecular visualization.
Properties
CAS No. |
650637-63-1 |
|---|---|
Molecular Formula |
C20H15ClN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C20H15ClN2O/c1-12-3-6-14(7-4-12)18-11-19(24-23-18)16-10-15-8-5-13(2)9-17(15)22-20(16)21/h3-11H,1-2H3 |
InChI Key |
IGKYTSAERWRTSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3=C(N=C4C=C(C=CC4=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization and Substitution Reactions
This method typically involves the cyclization of appropriate precursors followed by substitution reactions to introduce the desired chlorine and methyl groups.
Step 1: Formation of Isoxazole Ring
The isoxazole moiety can be synthesized from 4-methylphenylhydrazine and an appropriate α,β-unsaturated carbonyl compound under acidic conditions, leading to the formation of the isoxazole ring.
Step 2: Chlorination
The chlorination of 7-methylquinoline can be performed using reagents such as phosphorus oxychloride or thionyl chloride at elevated temperatures to introduce the chlorine atom at the desired position.
Step 3: Final Cyclization
The final cyclization step involves combining the chlorinated quinoline with the isoxazole derivative in a suitable solvent (e.g., dimethylformamide) under reflux conditions to yield Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-.
Alternative Synthetic Route
Another approach involves the direct coupling of chlorinated quinoline derivatives with isoxazole intermediates:
Step 1: Preparation of Chlorinated Quinoline
Using a method similar to that described above for chlorination, chlorinated quinolines can be synthesized from starting materials like methylquinoline.
Step 2: Coupling Reaction
The chlorinated quinoline is then reacted with a pre-synthesized isoxazole derivative in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution, resulting in the formation of the target compound.
Summary of Reaction Conditions
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclization | 4-Methylphenylhydrazine, α,β-unsaturated carbonyl | Acidic medium, reflux | Variable |
| 2 | Chlorination | Phosphorus oxychloride or thionyl chloride | Elevated temperature | High |
| 3 | Coupling | Chlorinated quinoline + isoxazole derivative | DMF, reflux | High |
After synthesis, characterization of Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- is essential to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the hydrogen and carbon environments within the molecule.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Quinoline derivatives are widely studied for their therapeutic potential. Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- has shown promise in several areas:
- Antimicrobial Activity : Research indicates that quinoline derivatives possess significant antimicrobial properties. A study demonstrated that similar quinoline compounds exhibited activity against various bacterial strains, suggesting potential applications in treating infections .
- Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against viral pathogens such as dengue virus. In vitro studies have shown that certain quinoline derivatives can inhibit viral replication .
- Anticancer Activity : Quinoline compounds have been linked to anticancer mechanisms, including inhibition of topoisomerases and protein kinases. Case studies have reported significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity .
2. Insecticidal Applications
Recent research has focused on the synthesis of quinoline derivatives with insecticidal properties aimed at controlling mosquito populations, which are vectors for malaria and dengue. A derivative showed larvicidal effects with lethal concentrations ranging from 4.408 µM/mL to 7.958 µM/mL against mosquito larvae . This highlights the potential for developing new insecticides based on quinoline structures.
3. Industrial Uses
Quinoline derivatives are also utilized in the production of dyes and agrochemicals. The unique chemical structure allows for modifications that enhance their application in various industrial processes.
Mechanism of Action
The mechanism of action of quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- involves interaction with various molecular targets and pathways. The compound may inhibit enzymes, bind to DNA, or interfere with cellular processes, leading to its biological effects. Specific pathways and targets depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hypothetically, comparisons would focus on analogs with variations in substituents (e.g., halogens, alkyl groups, or heterocyclic attachments). Key parameters for comparison might include:
Table 1: Comparative Analysis of Quinoline Derivatives
Key Findings:
- Electronic Effects : The chloro substituent at position 2 may increase electrophilicity compared to bromo analogs, enhancing interaction with biological targets .
- Steric Hindrance : The 4-methylphenyl group on the isoxazole ring could improve selectivity by reducing off-target binding, as observed in similar structures refined via SHELX .
- Crystallographic Robustness : High-resolution data for such compounds often requires robust refinement tools like SHELX , while visualization via ORTEP-3 aids in interpreting steric configurations.
Biological Activity
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- is particularly notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- has a molecular formula of CHClNO and a molecular weight of approximately 348.80 g/mol. Its structure includes:
- A quinoline core , which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.
- A chlorine atom at the 2-position.
- A methyl group at the 7-position.
- An isoxazole moiety substituted at the 3-position.
These structural features contribute to its distinct biological activities, including potential antimicrobial and anticancer properties.
The biological activity of quinoline derivatives often involves several mechanisms:
- Enzyme Inhibition : Quinoline compounds can inhibit various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.
- DNA Interaction : Many quinoline derivatives exhibit the ability to intercalate or bind to DNA, affecting replication and transcription processes.
- Cytokine Modulation : They can influence cytokine production, which plays a vital role in immune responses and inflammation .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, attributed to its ability to disrupt cellular processes through enzyme inhibition and membrane disruption .
Anticancer Activity
Research indicates that quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- exhibits significant anticancer activity. For instance:
- In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- It has shown cytotoxic effects against various cancer types, including leukemia and colon cancer, with IC values comparable to established chemotherapeutic agents .
Case Studies
- Antimalarial Activity : A study evaluated several quinoline derivatives against Plasmodium falciparum, revealing that certain modifications enhance their efficacy in reducing parasitemia levels significantly .
- Tuberculosis Treatment : Novel quinoline hybrids have been synthesized with promising results against multidrug-resistant tuberculosis (MDR-TB). These compounds demonstrated low cytotoxicity while maintaining high antibacterial activity .
Comparative Analysis of Quinoline Derivatives
The following table summarizes the biological activities of various quinoline derivatives, including the target compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Quinoline | Basic structure with no substituents | Antimicrobial | Fundamental parent structure |
| 2-Chloroquinoline | Chlorine at position 2 | Antimicrobial | Simple halogenated derivative |
| Isoxazole Derivative | Contains isoxazole ring | Anticancer | Focus on nitrogen-containing heterocycles |
| 2-Chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]- | Chlorine at position 2, methyl at position 7, isoxazole ring | Antimicrobial, Anticancer | Enhanced activity due to multiple functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
